methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This structure is substituted with a benzofuran moiety at position 6, a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, and a methyl ester at position 4. The methyl ester group may influence solubility and bioavailability.
Properties
IUPAC Name |
methyl 6-(1-benzofuran-2-yl)-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-12-19-15(21(25)28-2)10-16(18-9-13-5-3-4-6-17(13)29-18)22-20(19)24(23-12)14-7-8-30(26,27)11-14/h3-6,9-10,14H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYARGHFRFXFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4O3)C(=O)OC)C5CCS(=O)(=O)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological implications, and relevant research findings.
Structural Characteristics
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological properties. The molecular formula is , and it features a benzofuran moiety that enhances its pharmacological profile. The presence of the tetrahydrothiophene ring and the carboxylate group contributes to its potential bioactivity.
1. Antioxidant Activity
Benzofuran derivatives have been reported to exhibit significant antioxidant properties. For instance, compounds similar to this compound show the ability to scavenge free radicals and reduce oxidative stress in various biological systems .
2. Anti-inflammatory Effects
Research indicates that benzofuran derivatives can modulate inflammatory pathways. Specifically, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that this compound may possess anti-inflammatory properties.
3. Anticancer Potential
Several studies have highlighted the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. For example, they have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and modulation of cell cycle progression . The specific activity of this compound in cancer models remains to be fully elucidated.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring significantly affect biological activity. For instance:
- Hydrophobic Substituents: Increasing hydrophobicity generally enhances receptor binding affinity.
- Positioning of Functional Groups: The spatial arrangement of substituents influences the compound's interaction with biological targets .
| Structural Feature | Impact on Activity |
|---|---|
| Benzofuran moiety | Enhances antioxidant properties |
| Tetrahydrothiophene | Potentially increases anti-inflammatory effects |
| Carboxylate group | May improve solubility and bioavailability |
Case Studies
Recent investigations into related pyrazolo[3,4-b]pyridine compounds have yielded promising results:
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated for its role in modulating biological pathways. Similar compounds have shown promise as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and cardiac function.
Anticancer Activity
Recent studies have explored the cytotoxic properties of related benzofuran derivatives against human cancer cells. These investigations revealed that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to healthy cells . This highlights the potential of this compound as a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The structural features that contribute to this activity are still under investigation, but the presence of the benzofuran unit is believed to play a significant role .
Case Study 1: Anticancer Activity
A study focused on synthesizing various derivatives of benzofuran compounds demonstrated that certain modifications could enhance their anticancer properties. The synthesized compounds were tested on human cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action and potential therapeutic applications .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties of related compounds derived from benzofuran and thiophene structures. The results indicated varying degrees of effectiveness against both standard and clinical strains of bacteria, suggesting that modifications to the core structure could yield more potent antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[3,4-b]pyridine vs. Thiazolo[3,2-a]pyrimidine and Pyrimido[2,1-b]quinazoline Compounds such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile () share heterocyclic backbones but differ in ring systems. The pyrazolo[3,4-b]pyridine core in the target compound offers a fused pyrazole-pyridine system, whereas thiazolo-pyrimidine and pyrimido-quinazoline cores incorporate additional sulfur or nitrogen atoms. These differences influence electronic properties and binding affinities. For instance, the thiazolo-pyrimidine derivatives exhibit strong IR absorption for carbonyl (1,650–1,750 cm⁻¹) and cyano (~2,200 cm⁻¹) groups, suggesting distinct reactivity compared to the ester-functionalized pyrazolo-pyridine .
Substituent Effects
Benzofuran vs. Furan and Phenyl Groups
The benzofuran substituent in the target compound contrasts with the 5-methylfuran-2-yl group in compounds 11a–b and 12 (). Benzofuran’s extended aromatic system may enhance lipophilicity and π-stacking capabilities compared to simpler furans. For example, 11a (with 2,4,6-trimethylbenzylidene) has a molecular formula of C₂₀H₁₀N₄O₃S and a melting point of 243–246°C, while 12 (with 5-methylfuran-2-yl) melts at 268–269°C. The larger benzofuran group in the target compound could further elevate melting points due to increased molecular rigidity .
Sulfone vs. Cyano or Ester Groups The 1,1-dioxidotetrahydrothiophen-3-yl sulfone group in the target compound differs from cyano or ester substituents in analogs like 11b (4-cyanobenzylidene) and methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate ().
Table 1: Structural and Physicochemical Comparison
Research Implications
The sulfone group may enhance target engagement compared to simpler derivatives. Further studies should explore synthesis optimization (e.g., via SHELX-refined crystallography for structural validation ) and comparative bioassays against pyrazolo-pyridine derivatives with varying substituents.
Preparation Methods
Solvent-Free Catalytic Condensation
A solvent-free method using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a nano-magnetic catalyst enables the synthesis of pyrazolo[3,4-b]pyridine derivatives. The protocol involves:
- Reactants : Aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole.
- Conditions : 100°C, solvent-free, 2–4 hours.
- Yield : 85–92%.
For the target compound, benzofuran-2-carbaldehyde replaces standard aldehydes, and 1,1-dioxidotetrahydrothiophen-3-amine is introduced during pyrazole functionalization.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Reaction : Equimolar mixtures of N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione in tetrahydrofuran.
- Conditions : 150°C, 30–50 minutes under microwave irradiation.
- Outcome : Functionalized pyrazolo[3,4-b]pyridines with acetyl and carboxyl groups in one step.
This method achieves regioselectivity and reduces side products, making it suitable for large-scale synthesis.
Stepwise Assembly of Substituents
Benzofuran-2-yl Incorporation
Benzofuran-2-yl groups are introduced via Suzuki–Miyaura coupling or Friedel–Crafts alkylation. For example:
Functionalization of the Tetrahydrothiophene Ring
The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized by:
- Oxidation : Treating tetrahydrothiophen-3-amine with H₂O₂ in acetic acid.
- Coupling : Reacting the sulfone derivative with the pyrazole intermediate using EDC/HOBt.
Esterification of the Pyridine Carboxylate
Methyl ester formation is achieved via:
- Reagents : Methanol and thionyl chloride (Fischer esterification).
- Conditions : Reflux for 6–8 hours.
- Yield : >90%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Solvent-Free Catalysis | 100°C, Fe₃O₄@MIL-101(Cr) | 85–92 | Eco-friendly, reusable catalyst | Requires high-temperature control |
| Microwave Cyclization | 150°C, THF, 30–50 min | 70–75 | Rapid, regioselective | Specialized equipment needed |
| Stepwise Assembly | Multi-step, room temp to reflux | 60–70 | High purity, modularity | Time-intensive, lower overall yield |
Mechanistic Insights and Reaction Optimization
Cyclocondensation Mechanism
The pyrazolo[3,4-b]pyridine core forms via:
Role of Catalysts and Solvents
- Fe₃O₄@MIL-101(Cr) : Enhances reaction kinetics by providing Brønsted acid sites and high surface area (1,200 m²/g).
- Tetrahydrofuran (THF) : Polar aprotic solvent stabilizes transition states in microwave-assisted reactions.
Recent Advances and Scalability
Recent studies emphasize green chemistry approaches:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with benzofuran derivatives. Key steps include the formation of the pyrazolo[3,4-b]pyridine core via Pd-catalyzed cross-coupling or cyclization reactions. Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and yield (70–80%) . Catalysts such as NaH in THF or palladium complexes are critical for regioselectivity .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- X-ray crystallography (using SHELX programs ) to resolve bond lengths and angles.
- Spectroscopic methods : IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent positioning (e.g., benzofuran protons at δ 6.8–7.5 ppm), and mass spectrometry for molecular ion validation .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer : The compound is stable under inert atmospheres but degrades in the presence of strong oxidizers, producing carbon/nitrogen oxides . Hydrothermal conditions (e.g., high-temperature reflux in dioxane) may improve stability during synthesis . Store at –20°C in amber vials to prevent photodegradation.
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while NaH facilitates deprotonation in cyclization steps .
Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?
- Methodological Answer :
- Validate computational models (DFT, molecular mechanics) against high-resolution XRD data (SHELXL-refined structures ).
- Analyze torsional angles and van der Waals interactions to identify discrepancies in substituent orientation.
- Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm conformational dynamics .
Q. What computational methods are suitable for predicting biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets.
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent models.
- Pharmacophore mapping : Align with pyrazolo[3,4-b]pyridine derivatives known for kinase inhibition (e.g., substituent effects on IC₅₀ values) .
Q. How does the stereoelectronic environment of the tetrahydrothiophene-1,1-dioxide moiety influence reactivity?
- Methodological Answer :
- The sulfone group (SO₂) acts as an electron-withdrawing group, polarizing adjacent C–N bonds and enhancing electrophilicity at the pyrazole ring.
- XRD data reveal dihedral angles (~15° between pyrazole and benzofuran) that stabilize π-π stacking with aromatic residues in target proteins .
Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Substituent variation : Replace the 3-methyl group with electron-donating (e.g., –OCH₃) or withdrawing (–CF₃) groups to modulate bioactivity .
- Biological assays : Test kinase inhibition (IC₅₀) or cytotoxicity (MTT assay) against cell lines (e.g., HeLa, MCF-7) to correlate substituent effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
